Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro-
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Overview
Description
Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- typically involves multi-step organic reactions. One common method includes the bromination of 2,2-dimethyl-1-propanol to form 3-bromo-2,2-dimethyl-1-propanol . This intermediate is then subjected to further reactions to introduce the pyridazine ring and the chlorine substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions. The use of catalysts and specific solvents can optimize the yield and purity of the final product. Safety measures are crucial due to the reactive nature of bromine and chlorine.
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine and chlorine substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: n-Tributyltin hydride and AIBN in toluene.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of functionalized pyridazine derivatives.
Scientific Research Applications
Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- involves interactions with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridazine, 3,6-dichloro-
- Pyridazine, 4-(1,1-dimethylethyl)-3,6-dichloro-
- Pyridazine, 4-(2-bromoethyl)-3,6-dichloro-
Uniqueness
Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- is unique due to the presence of both bromine and chlorine substituents, which can significantly alter its chemical and biological properties compared to other pyridazine derivatives
Properties
CAS No. |
108287-80-5 |
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Molecular Formula |
C8H9BrCl2N2 |
Molecular Weight |
283.98 g/mol |
IUPAC Name |
4-(1-bromo-2-methylpropan-2-yl)-3,6-dichloropyridazine |
InChI |
InChI=1S/C8H9BrCl2N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3 |
InChI Key |
CJWXEEPLGDEHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)C1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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